2H-Benzimidazole-2-thione, 1,3,4,5,6,7-hexahydro-1-(phenylamino)-
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Overview
Description
2H-Benzimidazole-2-thione, 1,3,4,5,6,7-hexahydro-1-(phenylamino)- is a derivative of benzimidazole, a biologically significant scaffold. Benzimidazole derivatives are known for their diverse therapeutic applications, including antifungal, anthelmintic, anti-HIV, antihistaminic, antiulcer, cardiotonic, antihypertensive, and neuroleptic activities
Preparation Methods
The synthesis of 2H-Benzimidazole-2-thione, 1,3,4,5,6,7-hexahydro-1-(phenylamino)- involves several steps. One common method includes the alkylation, benzylation, and bromoalkylation of benzimidazole-thione, followed by intramolecular heterocyclization to form the desired product . The chemical structure of the synthesized product is typically characterized using Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (1H-NMR), Carbon-13 Nuclear Magnetic Resonance (13C-NMR), and Mass Spectroscopy .
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of specific catalysts, solvents, and reaction conditions to facilitate the desired transformations.
Chemical Reactions Analysis
2H-Benzimidazole-2-thione, 1,3,4,5,6,7-hexahydro-1-(phenylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylamino group can be replaced with other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2H-Benzimidazole-2-thione, 1,3,4,5,6,7-hexahydro-1-(phenylamino)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Its therapeutic potential is explored in developing new drugs for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-Benzimidazole-2-thione, 1,3,4,5,6,7-hexahydro-1-(phenylamino)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Similar compounds to 2H-Benzimidazole-2-thione, 1,3,4,5,6,7-hexahydro-1-(phenylamino)- include:
2-Benzimidazolethiol: Known for its antioxidant properties.
2H-Benzimidazol-2-one, 1,3-dihydro-: Used in various industrial applications.
What sets 2H-Benzimidazole-2-thione, 1,3,4,5,6,7-hexahydro-1-(phenylamino)- apart is its unique combination of a benzimidazole core with a phenylamino group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
150093-93-9 |
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Molecular Formula |
C13H15N3S |
Molecular Weight |
245.35 g/mol |
IUPAC Name |
3-anilino-4,5,6,7-tetrahydro-1H-benzimidazole-2-thione |
InChI |
InChI=1S/C13H15N3S/c17-13-14-11-8-4-5-9-12(11)16(13)15-10-6-2-1-3-7-10/h1-3,6-7,15H,4-5,8-9H2,(H,14,17) |
InChI Key |
KVUXDMZQVSUTQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)NC(=S)N2NC3=CC=CC=C3 |
Origin of Product |
United States |
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